molecular formula C12H18O3 B8666361 4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate CAS No. 90428-66-3

4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate

Cat. No. B8666361
CAS RN: 90428-66-3
M. Wt: 210.27 g/mol
InChI Key: PRQBBUZNXYNNJX-UHFFFAOYSA-N
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Description

4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90428-66-3

Product Name

4-Oxo-5-pentylcyclopent-2-EN-1-YL acetate

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(4-oxo-5-pentylcyclopent-2-en-1-yl) acetate

InChI

InChI=1S/C12H18O3/c1-3-4-5-6-10-11(14)7-8-12(10)15-9(2)13/h7-8,10,12H,3-6H2,1-2H3

InChI Key

PRQBBUZNXYNNJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(C=CC1=O)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a flask equipped with a stirrer and a thermometer, dl-3-hydroxy-2-n-pentyl-4-cyclopentenone (16.8 g), p-toluenesulfonic acid (0.1 g) and acetic anhydride (33.6 g) were charged, and the resultant mixture was stirred at 100° C. for 2 hours. After completion of the reaction, acetic anhydride was removed under reduced pressure, and the residue was extracted with toluene. The toluene layer was washed with 1% sodium bicarbonate solution and water. Toluene was removed from the toluene layer to give dl-3-acetoxy-2-n-pentyl-4-cyclopentenone (19.5 g). Yield, 93%. B.P., 105°-110° C./0.2-0.5 mmHg.
Quantity
16.8 g
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reactant
Reaction Step One
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33.6 g
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reactant
Reaction Step One
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0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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